

Technical Guide: Chloromethyl-Substituted Benzenesulfonyl Fluorides

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Compound of Interest

Compound Name: 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride

CAS No.: 2137559-54-5

Cat. No.: B2437173

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Synonyms, Synthesis, and SuFEx Applications in Drug Discovery

Executive Summary

3-chloromethyl-p-toluenesulfonyl fluoride represents a class of bifunctional electrophiles critical to modern chemical biology. These compounds combine a "soft" electrophile (chloromethyl/benzyl chloride) capable of alkylating nucleophiles (cysteine/lysine) with a "latent" electrophile (sulfonyl fluoride) designed for Sulfur-Fluoride Exchange (SuFEx).

This guide deconstructs the identity of this compound, resolves common nomenclature conflicts, and provides validated protocols for its application in Activity-Based Protein Profiling (ABPP) and covalent inhibitor design.

Nomenclature & Synonyms

Precise identification is paramount when sourcing reagents for covalent docking or synthesis. The table below resolves the ambiguity between the theoretical tri-substituted isomer and the

common functional analogs.

Table 1: Synonyms and Structural Identification

Compound Name	Structure Description	CAS Number	Common Synonyms / Abbreviations
3-chloromethyl-p-toluenesulfonyl fluoride	Target Structure: Benzene ring with -SO ₂ F (1), -CH ₂ Cl (3), -CH ₃ (4).	Not Assign.	m-chloromethyl-tosyl fluoride; 2-chloromethyl-4-fluorosulfonyltoluene
4-(chloromethyl)benzenesulfonyl fluoride	Primary Analog: Benzene ring with -SO ₂ F (1), -CH ₂ Cl (4).	455-21-0	CMSF; p-chloromethylbenzenesulfonyl fluoride; 4-fluorosulfonylbenzyl chloride
3-(chloromethyl)benzenesulfonyl fluoride	Meta Analog: Benzene ring with -SO ₂ F (1), -CH ₂ Cl (3).	Rare	m-chloromethylbenzenesulfonyl fluoride
p-Toluenesulfonyl fluoride	Parent Scaffold: Benzene ring with -SO ₂ F (1), -CH ₃ (4).	455-16-3	PMSF (Note: PMSF usually refers to phenylmethanesulfonyl fluoride, but "Tosyl fluoride" is the correct parent here).

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Critical Distinction: Researchers often confuse PMSF (Phenylmethanesulfonyl fluoride, a serine protease inhibitor) with Tosyl Fluoride (p-Toluenesulfonyl fluoride). The compound in question is a chloromethyl derivative of the Tosyl scaffold, adding alkylating capability to the SuFEx core.

Chemical Properties & Mechanism of Action

The value of chloromethyl-p-toluenesulfonyl fluoride derivatives lies in their bifunctional reactivity. They serve as "linchpins" in fragment-based drug discovery (FBDD).

Reactivity Profile

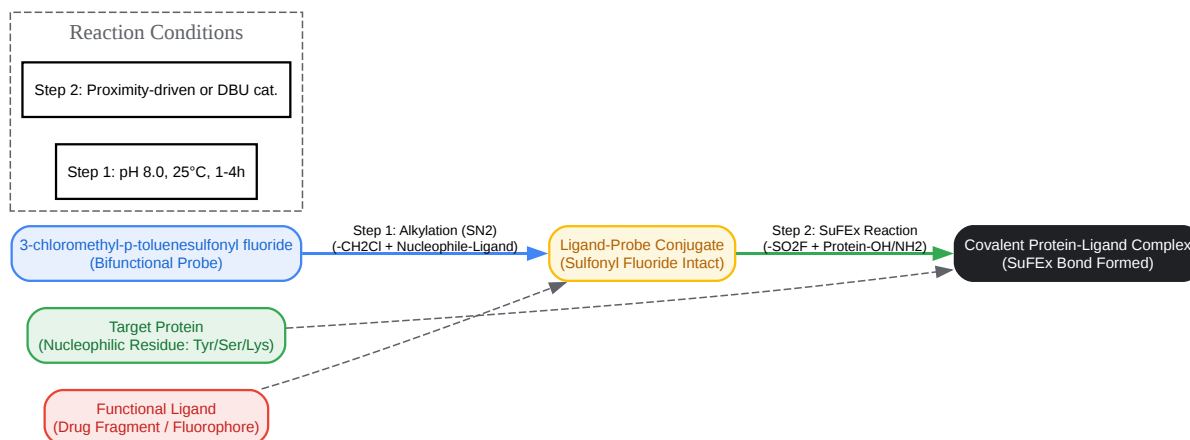
- Chloromethyl Group (-CH₂Cl): A reactive alkyl halide.
 - Mechanism: S_N2 substitution.
 - Target: Thiols (Cysteine), Amines (Lysine/N-terminus), or synthetic nucleophiles (Azides for Click).
 - Condition: Mild basic conditions (pH 7.5–8.5).
- Sulfonyl Fluoride Group (-SO₂F): A SuFEx warhead.^{[1][2]}
 - Mechanism: Sulfur-Fluoride Exchange.^{[1][2][3][4][5]}
 - Target: Tyrosine, Serine, Lysine, Histidine.
 - Condition: Requires activation (e.g., protein environment or specific Lewis acid catalysis) or proximity-induced reactivity. It is stable in aqueous buffer, unlike sulfonyl chlorides.

Stability

- Hydrolysis: The -SO₂F bond is highly stable to hydrolysis at neutral pH, making it superior to -SO₂Cl for biological applications.
- Storage: Store at -20°C under inert atmosphere (Ar/N₂). The chloromethyl group is sensitive to moisture over long periods (hydrolysis to alcohol).

Visualizing the Reactivity Workflow

The following diagram illustrates the dual-reactivity pathway, utilizing the chloromethyl group for ligand attachment and the sulfonyl fluoride for covalent protein capture (SuFEx).



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Figure 1: Bifunctional workflow for chloromethyl-sulfonyl fluoride probes. The chloromethyl group allows attachment of a payload (Step 1), while the sulfonyl fluoride remains latent until protein engagement (Step 2).

Experimental Protocols

These protocols are designed for the 4-(chloromethyl)benzenesulfonyl fluoride analog (CMSF) but are applicable to the 3-isomer.

Protocol A: Synthesis of Ligand-Probe Conjugates (Alkylation)

Objective: Attach a drug pharmacophore or fluorophore to the probe via the chloromethyl group.

Reagents:

- CMSF (1.0 eq)

- Nucleophilic Ligand (e.g., Amine or Thiol containing scaffold) (1.1 eq)
- Base: Diisopropylethylamine (DIPEA) or K_2CO_3
- Solvent: Anhydrous DMF or MeCN

Procedure:

- Dissolution: Dissolve the nucleophilic ligand in anhydrous DMF (0.1 M).
- Activation: Add DIPEA (2.0 eq) and stir for 10 min at Room Temperature (RT).
- Addition: Add CMSF (1.0 eq) dropwise to the solution.
- Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = Ligand + 200.6 Da - HCl).
- Purification: Dilute with EtOAc, wash with brine (3x), dry over Na_2SO_4 , and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: SuFEx Protein Labeling (Covalent Capture)

Objective: Covalently modify a target protein using the sulfonyl fluoride warhead.

Reagents:

- Ligand-Probe Conjugate (from Protocol A)
- Target Protein (1 μ M in PBS, pH 7.4)
- Optional: Tyrosine SuFEx enhancer (if not proximity-driven)

Procedure:

- Incubation: Add Conjugate (10–100 μ M final) to Protein solution.
- Time Course: Incubate at 37°C for 1–24 hours. Sulfonyl fluorides are slow-acting "sleepers" and require time or tight binding to react.

- Quenching: Stop reaction by adding 4X SDS-PAGE loading buffer (containing β -mercaptoethanol).
- Analysis: Analyze via Western Blot (if biotinylated) or Intact Protein Mass Spectrometry.
 - Success Metric: Mass shift of $+[\text{Probe MW} - \text{HF}]$ (Loss of Fluoride, approx -20 Da from probe mass).

Applications in Drug Development[1][2][4]

- Fragment Linking: The chloromethyl group allows the rapid construction of "SuFExable" libraries. Fragments are alkylated with the probe and then screened against proteins to find covalent binders.
- Protease Inhibition: Similar to PMSF and TLCK, these compounds inhibit serine proteases. The chloromethyl group can alkylate the active site Histidine, while the sulfonyl fluoride modifies the Serine, potentially creating a "double-tap" irreversible inhibition mechanism.
- Activity-Based Protein Profiling (ABPP): By attaching a click handle (alkyne) to the chloromethyl group, the sulfonyl fluoride serves as a broad-spectrum probe for Tyrosine/Lysine reactivity in the proteome.

References

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